1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo-
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Overview
Description
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- is a complex organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group and a propanenitrile moiety, making it a unique and versatile molecule in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- involves several steps:
Heterocyclization Reaction: The initial step involves the heterocyclization of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine (EDA) in the presence of silica sulphuric acid (SSA).
Condensation Reaction: The novel β-diketones/β-ketoesters are synthesized by the condensation reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-1-bromopropane with various β-diketones/β-ketoesters.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- can be compared with other similar compounds in the diazepine family:
Brotizolam: A thienodiazepine with sedative and hypnotic properties.
Clozapine: An atypical antipsychotic used in the treatment of schizophrenia.
Etizolam: A thienodiazepine with anxiolytic and hypnotic effects.
Properties
CAS No. |
1000343-60-1 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-[4-(4-ethoxyphenyl)-7-oxo-1,4-diazepan-1-yl]propanenitrile |
InChI |
InChI=1S/C16H21N3O2/c1-2-21-15-6-4-14(5-7-15)18-11-8-16(20)19(13-12-18)10-3-9-17/h4-7H,2-3,8,10-13H2,1H3 |
InChI Key |
BUOFLIGQCJMFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCC(=O)N(CC2)CCC#N |
Origin of Product |
United States |
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